(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine
CAS No.: 1349699-80-4
Cat. No.: VC5607591
Molecular Formula: C7H14N2O
Molecular Weight: 142.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1349699-80-4 |
---|---|
Molecular Formula | C7H14N2O |
Molecular Weight | 142.202 |
IUPAC Name | (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine |
Standard InChI | InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m1/s1 |
Standard InChI Key | RWEAQUFDMWACTC-ZCFIWIBFSA-N |
SMILES | C1CNCC1NC2COC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a five-membered pyrrolidine ring substituted at the 3-position with a four-membered oxetane ring. This bicyclic system introduces steric constraints and electronic effects that enhance its stability and interaction with biological targets. The (3R) enantiomer exhibits distinct spatial orientation compared to its (3S) counterpart, influencing its binding kinetics and selectivity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄N₂O | |
Molecular Weight | 142.20 g/mol | |
IUPAC Name | (3R)-N-(Oxetan-3-yl)pyrrolidin-3-amine | |
Enantiomeric Purity | >98% (R-configuration) | |
Solubility | Soluble in polar aprotic solvents (e.g., DMSO) |
The oxetane ring’s high polarity and small ring strain contribute to improved metabolic stability compared to larger cyclic ethers, while the pyrrolidine moiety provides a rigid scaffold for target engagement.
Synthesis and Industrial Production
Synthetic Routes
Industrial synthesis typically involves a multi-step approach:
-
Oxetane Ring Formation: Cyclization of epoxides or ketones under basic conditions.
-
Pyrrolidine Functionalization: Introduction of the amine group via reductive amination or nucleophilic substitution.
-
Chiral Resolution: Chromatographic separation or enzymatic resolution to isolate the (3R)-enantiomer.
Optimization Strategies
-
Continuous Flow Reactors: Enhance reaction efficiency and yield by maintaining precise temperature and mixing conditions.
-
Catalyst Screening: Transition metal catalysts (e.g., palladium) improve coupling reactions between oxetane and pyrrolidine precursors.
-
Purification Techniques: High-performance liquid chromatography (HPLC) ensures >99% purity for pharmacological applications.
Biological Activity and Mechanism of Action
Enzyme Inhibition
(3R)-N-(Oxetan-3-yl)pyrrolidin-3-amine demonstrates dose-dependent inhibition of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in neurodegenerative diseases. In vitro studies report an IC₅₀ of 50 nM, suggesting potential utility in Alzheimer’s disease therapeutics.
Receptor Modulation
The compound exhibits moderate affinity for serotonin receptors (5-HT₁A), with binding constants (Kᵢ) ranging from 100–200 nM. This interaction underpins its anxiolytic effects observed in rodent models, where it reduced anxiety-like behaviors by 40% compared to controls.
Target | Activity Type | IC₅₀/Kᵢ | Model System |
---|---|---|---|
GSK-3β | Enzyme Inhibition | 50 nM | In vitro kinase assay |
5-HT₁A Receptor | Receptor Antagonism | 150 nM | Radioligand binding assay |
Reactive Oxygen Species | Antioxidant | N/A | Cell-free assay |
Applications in Drug Development
Neuroprotective Agents
The compound’s GSK-3β inhibition positions it as a candidate for mitigating tau hyperphosphorylation in Alzheimer’s disease. Preclinical trials in transgenic mouse models showed a 30% reduction in amyloid-beta plaques after six weeks of treatment.
Antibacterial Therapeutics
Preliminary studies indicate synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing minimum inhibitory concentrations (MICs) by 4-fold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume